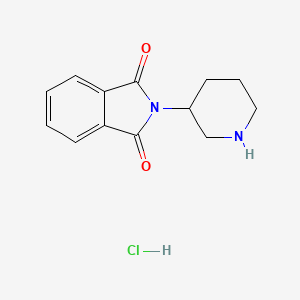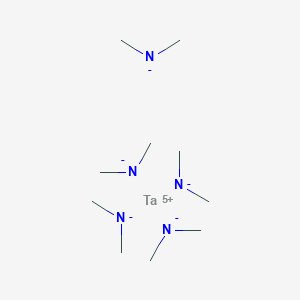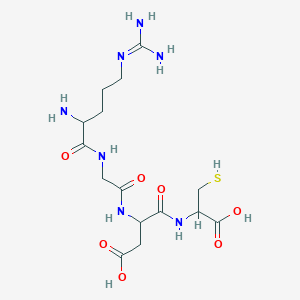![molecular formula C18H13N5 B13402258 2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)
2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyrimidine moiety, which is known for its wide range of pharmacological activities, making it a privileged structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve the use of magnesium oxide nanoparticles as catalysts. This approach not only enhances the yield but also improves the pharmacokinetic profiles and biological activity of the synthesized derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like mCPBA.
Reduction: Often employs sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium and ammonium chloride in ethanol solution
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include various pyridine and pyrimidine derivatives, which exhibit significant biological activities .
Scientific Research Applications
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel heterocyclic compounds.
Biology: Evaluated for its anti-fibrotic activities against immortalized rat hepatic stellate cells.
Industry: Utilized in the production of bioactive compounds with enhanced pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases. This interaction inhibits the expression of collagen and reduces the content of hydroxyproline, thereby exerting its anti-fibrotic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine stands out due to its unique combination of a pyridine and pyrimidine moiety, which imparts a wide range of biological activities, including anti-fibrotic, antimicrobial, antiviral, and antitumor properties .
Properties
Molecular Formula |
C18H13N5 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-methyl-3-(2-pyridin-2-ylpyrimidin-4-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C18H13N5/c1-12-14(10-13-11-19-8-5-15(13)22-12)16-6-9-21-18(23-16)17-4-2-3-7-20-17/h2-11H,1H3 |
InChI Key |
VIDLXSAIEZPZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=NC=CC2=N1)C3=NC(=NC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13402178.png)
![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
![2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde](/img/structure/B13402186.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)

![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)

![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)



